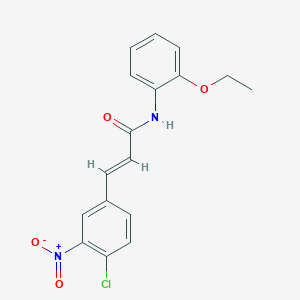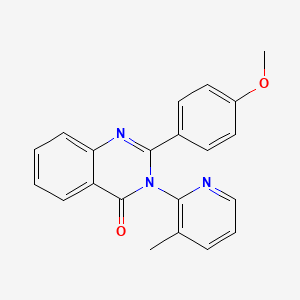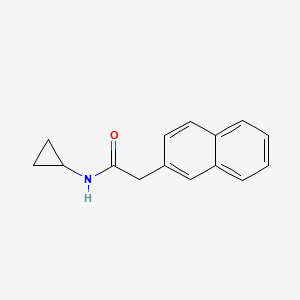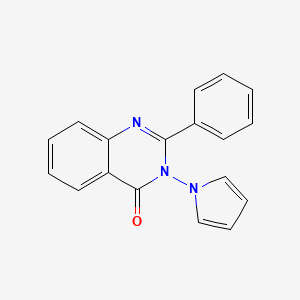
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone, also known as PPTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PPTQ belongs to the quinazolinone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. This compound has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, this compound has been found to reduce inflammation and oxidative stress in cells.
実験室実験の利点と制限
One advantage of using 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone in lab experiments is its high purity and yield, which allows for accurate and reproducible results. This compound also exhibits a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. One direction is to further explore its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with specific enzymes and signaling pathways.
合成法
The synthesis of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzophenone with pyrrole in the presence of acetic acid and sulfuric acid. The resulting intermediate is then cyclized with formic acid to yield this compound. This method has been optimized to yield high purity and high yield of this compound.
特性
IUPAC Name |
2-phenyl-3-pyrrol-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-15-10-4-5-11-16(15)19-17(14-8-2-1-3-9-14)21(18)20-12-6-7-13-20/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJZCULDLBWUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



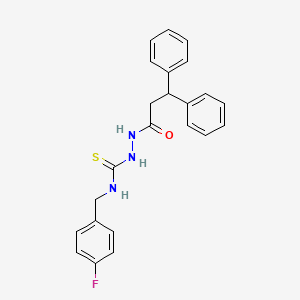

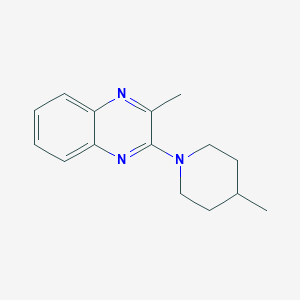
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)

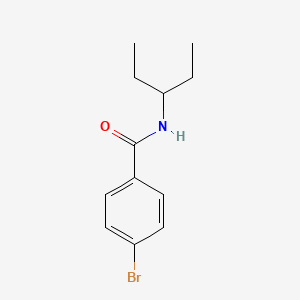
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)

